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5-Oxohexyl Biotin

Cat. No.: B1146226
CAS No.: 1160188-05-5
M. Wt: 242.34
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Description

Contextualizing Biotin (B1667282) and its Derivatives in Chemical Biology and Biochemistry

Overview of Biotin's Biochemical Significance as a Cofactor

Biotin, also known as vitamin B7 or vitamin H, is a water-soluble B-vitamin that plays a crucial role as an essential cofactor for a group of enzymes known as carboxylases. mdpi.comnih.gov These enzymes are vital for a variety of metabolic processes, including the synthesis of fatty acids, the metabolism of amino acids, and gluconeogenesis (the generation of glucose). mdpi.comresearchgate.net In mammals, biotin is a covalently bound coenzyme for five carboxylases: acetyl-CoA carboxylase 1 (ACC1), acetyl-CoA carboxylase 2 (ACC2), pyruvate (B1213749) carboxylase (PC), methylcrotonyl-CoA carboxylase (MCC), and propionyl-CoA carboxylase (PCC). rsc.orgnih.gov

The attachment of biotin to these enzymes, a process termed biotinylation, is catalyzed by holocarboxylase synthetase (HCS). rsc.orgoregonstate.edu This process converts the inactive apocarboxylases into their active holocarboxylase forms. mdpi.comoregonstate.edu The valeric acid side chain of biotin forms an amide bond with a specific lysine (B10760008) residue within the carboxylase enzyme. mdpi.comnih.gov This covalent linkage is essential for the enzyme's function, which primarily involves the transfer of carbon dioxide in metabolic reactions. nih.gov Beyond its classic role in metabolism, research has also suggested biotin's involvement in gene regulation through the biotinylation of histones, which can influence gene expression, genome stability, and DNA repair. mdpi.comrsc.org

Importance of Biotinylation Chemistry in Contemporary Research Methodologies

The high-affinity interaction between biotin and the proteins avidin (B1170675) and streptavidin has made biotinylation a cornerstone of modern biochemical and molecular biology research. nih.govresearchgate.net This strong and specific binding is exploited in a wide array of applications for labeling and detecting proteins and other macromolecules. researchgate.net Biotinylation reagents are commercially available with various reactive groups, allowing for the targeted labeling of different functional groups on proteins, such as primary amines and sulfhydryls. thermofisher.com

This versatility enables researchers to attach a biotin tag to a molecule of interest without significantly altering its biological activity. thermofisher.com Once biotinylated, the tagged molecule can be easily detected, purified, or immobilized using streptavidin or avidin conjugated to a reporter molecule (like a fluorescent dye or an enzyme) or a solid support (like magnetic beads or a chromatography resin). nih.gov This technology is fundamental to techniques such as ELISA (enzyme-linked immunosorbent assay), Western blotting, immunohistochemistry, affinity chromatography, and proximity labeling (PL) methods like BioID. acs.orgnih.gov Proximity-dependent biotin identification (BioID) utilizes a promiscuous biotin ligase fused to a protein of interest to biotinylate nearby proteins, allowing for the mapping of protein-protein interaction networks within living cells. acs.org Furthermore, the development of cleavable biotinylation reagents has enhanced the utility of this system by allowing for the release of the captured biomolecules after purification. thermofisher.com

Identification and Classification of 5-Oxohexyl Biotin as a Research Entity

Nomenclature and Chemical Structure of this compound

This compound is a chemical compound identified in the context of biotin-related research and synthesis. Its formal chemical name is (3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one. clearsynth.com It is also referred to by the synonym (3aS,4S,6aR)-Tetrahydro-4-(5-oxohexyl)-1H-thieno[3,4-d]imidazol-2(3H)-one. americanchemicalsuppliers.com The compound is assigned the Chemical Abstracts Service (CAS) number 1160188-05-5. clearsynth.comarctomsci.com

The molecular formula of this compound is C11H18N2O2S, and it has a molecular weight of approximately 242.34 g/mol . arctomsci.comscbt.com Its structure features the core bicyclic ring system of biotin, which consists of a tetrahydrothiophene (B86538) ring fused with an imidazolidinone ring. The key distinguishing feature is the hexyl side chain attached to one of the nitrogen atoms of the imidazolidinone ring, which is terminated by a ketone group at the 5-position.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name (3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one clearsynth.com
Synonym (3aS,4S,6aR)-Tetrahydro-4-(5-oxohexyl)-1H-thieno[3,4-d]imidazol-2(3H)-one americanchemicalsuppliers.com
CAS Number 1160188-05-5 clearsynth.comarctomsci.com
Molecular Formula C11H18N2O2S arctomsci.comscbt.com

| Molecular Weight | 242.34 g/mol scbt.com |

Positional and Stereochemical Considerations in the Hexyl Side Chain

The nomenclature "this compound" specifies the precise location of the ketone functional group on the hexyl side chain. The "5-oxo" designation indicates that the carbonyl group (C=O) is located at the fifth carbon atom of the six-carbon hexyl chain, counting from the point of attachment to the biotin core.

Classification as a Biotin Analog and Impurity in Biotin Synthesis

This compound is classified as a biotin analog due to its structural similarity to biotin, featuring the same core bicyclic ring system but with a modified side chain. While biotin has a valeric acid side chain, this compound possesses a 5-oxohexyl side chain. This modification makes it a subject of interest in studies exploring the structure-activity relationships of biotin and its interaction with biotin-binding proteins. nih.gov

In a more practical context, this compound is recognized as an impurity that can arise during the chemical synthesis of D-biotin. clearsynth.comamericanchemicalsuppliers.com The presence of such impurities is a significant concern in the pharmaceutical and cosmetic industries, where high purity of the final product is required. cir-safety.org As a result, this compound is often used as a reference standard in the development and validation of analytical methods for quality control (QC) in the production of biotin. clearsynth.comsynzeal.com Its characterization and detection are important for ensuring the purity and safety of biotin products. cir-safety.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Biotin
Acetyl-CoA carboxylase 1 (ACC1)
Acetyl-CoA carboxylase 2 (ACC2)
Pyruvate carboxylase (PC)
Methylcrotonyl-CoA carboxylase (MCC)
Propionyl-CoA carboxylase (PCC)
Holocarboxylase synthetase (HCS)
Avidin
Streptavidin
D-(+)-biotin
(3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₁H₁₈N₂O₂S B1146226 5-Oxohexyl Biotin CAS No. 1160188-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKZJRGKHXINPU-SMILAEQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCCCC1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729783
Record name (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160188-05-5
Record name (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 Oxohexyl Biotin

Synthetic Approaches for 5-Oxohexyl Biotin (B1667282)

The synthesis of 5-Oxohexyl Biotin can be approached from multiple perspectives, reflecting its roles in both large-scale manufacturing and specialized laboratory applications.

Preparation as a Synthetic Intermediate in D-Biotin Manufacturing Pathways

This compound is recognized as an impurity and an intermediate in the synthesis of D-Biotin. as-1.co.jpclearsynth.com In commercial production pathways of D-Biotin, a crucial vitamin of the B complex, various intermediates are formed. nuvitbiotech.comwikipedia.orgthermofisher.com this compound, chemically identified as (3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one, arises during these complex multi-step syntheses. clearsynth.com Its presence is monitored during quality control (QC) applications and is used in analytical method development for Abbreviated New Drug Applications (ANDA) related to Biotin production. clearsynth.com The historical synthesis of biotin, such as the process starting from fumaric acid, involves numerous intermediates where side reactions or incomplete conversions can lead to the formation of such analogs. google.com

Strategies for Introducing the Ketone Functionality at the C5 Position of the Hexyl Chain

The introduction of the ketone group at the C5 position of the hexyl side chain is a key strategic step in the synthesis of these biotin derivatives. In the Pauson-Khand reaction approach, the ketone is not introduced onto a pre-existing hexyl chain but is rather formed as an integral part of the cyclization that builds the thiophene (B33073) ring analog. nih.gov The reaction constructs an α,β-unsaturated bicyclic ketone, which, after reduction of the double bond and deprotection of a methyl ester, affords the final product. nih.gov An alternative conceptual approach involves the oxidation of a corresponding secondary alcohol at the C5 position, a common strategy in organic synthesis for ketone formation, although the Pauson-Khand method provides a convergent route to the bicyclic system and the ketone simultaneously. The formation of C5 ketone bodies from fatty acid metabolism in biological systems also points to β-oxidation as a natural pathway for generating such functionalities, though this is distinct from laboratory chemical synthesis. nih.gov

Chemical Modifications and Functionalization of the 5-Oxohexyl Moiety for Research Applications

The ketone group on the 5-oxohexyl side chain is a valuable chemical handle, allowing for specific modifications and the attachment of other molecules for a wide range of research purposes.

Reactions Leveraging the Ketone Group (e.g., Hydrazone, Oxime Formation for Bioconjugation)

The ketone functionality of this compound is an ideal target for covalent modification through reactions with α-effect nucleophiles like hydrazines and alkoxyamines. nih.gov These reactions form stable hydrazone and oxime linkages, respectively, and are widely employed in bioconjugation because they can proceed under mild, physiological conditions with water as the only byproduct. nih.govbu.eduaxispharm.com

The formation of these linkages is a versatile strategy for attaching biotin to biomolecules or probes. nih.govnih.gov For example, a protein of interest can be labeled with this compound, and the exposed ketone can then be reacted with a hydrazide- or aminooxy-functionalized fluorescent dye, affinity tag, or drug molecule. nih.govbu.edu The rate of hydrazone and oxime formation is pH-dependent, with optimal rates often observed in slightly acidic conditions (pH ~4.5), though catalysis can accelerate the reaction at neutral pH. bu.edunih.gov Simple aromatic amines like aniline (B41778) and, more effectively, substituted anthranilic acids have been developed as catalysts to speed up the reaction, making it more efficient at the low concentrations typical of biological experiments. nih.govnih.gov

Table 1: Bioconjugation Reactions of the 5-Oxo Moiety
Reactant on BiotinConjugation PartnerResulting LinkageKey FeaturesPrimary Application
Ketone (C=O)Hydrazine (R-NHNH₂)Hydrazone (C=N-NHR)Stable covalent bond; reaction is catalyzed by acid or nucleophilic catalysts like aniline. bu.edunih.govLabeling proteins, surfaces, and probes. nih.gov
Ketone (C=O)Alkoxyamine (R-ONH₂)Oxime (C=N-OR)Generally more stable to hydrolysis than hydrazones; forms under mild conditions. nih.govescholarship.orgCreating stable bioconjugates for imaging and diagnostics. axispharm.com

Strategic Linker Incorporations for Bioconjugation Efficiency (e.g., PEGylation through the Oxo-Hexyl Unit)

To improve the properties of biotinylated molecules for in vivo or in vitro applications, linker molecules such as polyethylene (B3416737) glycol (PEG) are often incorporated, a process known as PEGylation. beilstein-journals.org The 5-oxohexyl moiety provides a convenient site for this modification. A common strategy involves reacting the ketone group with a PEG molecule that has been functionalized with a reactive hydrazide or aminooxy group (e.g., Hydrazide-PEG-Biotin). thermofisher.com

This approach attaches the PEG chain via a stable hydrazone or oxime bond. thermofisher.com The inclusion of a PEG linker can enhance the aqueous solubility of the resulting conjugate, reduce aggregation, minimize non-specific binding, and improve pharmacokinetic properties by increasing the hydrodynamic radius. thermofisher.comjmb.or.kr The length of the PEG chain can be varied to optimize the desired properties for a specific application, such as targeted drug delivery or the development of sensitive diagnostic assays. dovepress.comrsc.org For instance, biotin-conjugated PEGylated nanoparticles have been developed for targeted cancer therapy, demonstrating the utility of combining biotin for targeting and PEG for improved biocompatibility. rsc.org

Design Principles for Novel Biotinylation Reagents Utilizing the 5-Oxohexyl Unit

The design of novel biotinylation reagents is a dynamic field driven by the need for greater specificity, versatility, and efficiency in labeling biomolecules. A key strategy that has emerged involves the incorporation of unique chemical functionalities that can serve as "handles" for subsequent, highly selective conjugation reactions. The 5-oxohexyl group, which features a ketone (oxo) moiety and a six-carbon spacer, exemplifies this design principle. This unit provides a dual function: the hexyl chain acts as a flexible spacer arm, while the ketone group serves as a bioorthogonal reactive site for specific chemical ligations.

The core design principle is to move beyond traditional amine- or sulfhydryl-reactive strategies and introduce a ketone handle for chemoselective conjugation. This two-step labeling approach offers enhanced control over the modification of complex biomolecules. nih.gov First, a biotin analogue containing the 5-oxohexyl unit is attached to a target molecule. Second, this ketone handle is specifically targeted by a probe carrying a complementary reactive group, such as a hydrazide or an alkoxyamine. nih.govbiotium.comvwr.com This method is particularly valuable for the site-specific labeling of proteins and other biomolecules where preserving the native structure and function is paramount.

Key Design Considerations:

Bioorthogonality of the Ketone Group: The ketone is a bioorthogonal functional group, meaning it is largely unreactive with most biological macromolecules under physiological conditions. This inertness prevents non-specific side reactions, ensuring that subsequent labeling is confined to the intended site.

Chemoselective Ligation: The ketone group undergoes highly specific and efficient reactions with hydrazide and alkoxyamine functionalities to form stable hydrazone and oxime bonds, respectively. biotium.comvwr.com This high degree of selectivity allows for the precise attachment of reporter molecules, affinity tags, or crosslinkers, even within complex biological mixtures.

The Spacer Arm Function: The hexyl component of the 5-oxohexyl unit acts as a spacer. The length of this spacer is critical for minimizing steric hindrance between the biotin moiety and the labeled biomolecule, which is crucial for ensuring high-affinity binding to avidin (B1170675) or streptavidin. biomol.comcaymanchem.comsigmaaldrich.com Longer spacer arms can improve the accessibility of the biotin for detection or purification. nih.govmdpi.com

Synthetic Accessibility: The development of efficient synthetic routes is crucial for the widespread adoption of these reagents. For instance, a concise synthesis for a key "ketone biotin" analogue has been developed starting from methyl 6-oxohexanoate, which is structurally related to the 5-oxohexyl unit. nih.gov This improved synthesis makes the ketone-containing biotinylation reagent more accessible for research applications. nih.gov

The table below summarizes biotinylation reagents designed to react with ketone or aldehyde groups, illustrating the chemical principle of targeting carbonyls for bioconjugation.

Reagent TypeReactive GroupBond Formed with KetoneKey Features
Aminooxy-Biotin Aminooxy (-O-NH₂)OximeCovalently attaches biotin to aldehyde or ketone groups. biotium.com Used for labeling cell-surface glycans. biotium.com
Biotin Hydrazide Hydrazide (-NH-NH₂)HydrazoneReacts with aldehydes and ketones. broadpharm.com Can be used as an aldehyde-fixable cellular tracer. biotium.com
Alkoxyamine-PEG-Biotin Alkoxyamine (-O-NH₂)OximeThe PEG spacer arm increases water solubility and reduces aggregation of labeled proteins. vwr.com

By incorporating the 5-oxohexyl unit, or more broadly a ketone handle, chemists can design biotinylation reagents that enable a powerful, two-step approach to bioconjugation. This strategy provides a high degree of precision and is a significant advancement in the toolbox for chemical biology and proteomics research. nih.gov

Analytical Research Methodologies for 5 Oxohexyl Biotin

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 5-Oxohexyl Biotin (B1667282), enabling its separation from Biotin and other related impurities. High-Performance Liquid Chromatography (HPLC) stands out as the primary tool for purity assessment and quantitative analysis, while Gas Chromatography (GC) can be utilized for specialized analyses of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Biotin and its impurities, including 5-Oxohexyl Biotin. ptfarm.plscholarsresearchlibrary.com Its versatility allows for the development of methods that can effectively separate these closely related compounds, ensuring the purity of Biotin formulations.

Purity Assessment:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Biotin and its derivatives. scholarsresearchlibrary.com A typical RP-HPLC method for assessing the purity of a Biotin sample and detecting the presence of this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ptfarm.plscholarsresearchlibrary.com The detection is often carried out using a UV detector at a wavelength of around 210-220 nm. google.com The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase, with the more polar compounds eluting earlier. Given the structure of this compound, it is expected to have a different retention time compared to Biotin, allowing for its identification and the determination of its percentage in the sample.

A patent for an HPLC method for d-biotin and its impurities suggests using a reversed-phase C18 column with a mobile phase of 0.05% trifluoroacetic acid in water and acetonitrile. google.com This method is designed to separate various impurities, and a similar approach would be effective for resolving this compound from the main Biotin peak.

Quantitative Analysis:

For quantitative analysis, a validated HPLC method is essential. This involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl A calibration curve is constructed by injecting known concentrations of a this compound reference standard and plotting the peak area against the concentration. ptfarm.pl This allows for the accurate determination of the concentration of this compound in unknown samples.

One study on the HPLC analysis of Biotin demonstrated a linear relationship between peak area and concentration in the range of 1.5 µg/ml to 10.5 µg/ml, with a regression coefficient of 0.999. ptfarm.pl The method also showed good recovery (average of 100.22%) and precision (RSD = 0.39%). ptfarm.pl Similar validation parameters would be expected for a quantitative HPLC method for this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) scholarsresearchlibrary.com
Mobile Phase A: 0.05% Trifluoroacetic Acid in WaterB: Acetonitrile google.com
Gradient Isocratic or Gradient Elution
Flow Rate 1.0 mL/min ptfarm.pl
Detection UV at 210 nm scholarsresearchlibrary.com
Column Temp. 25°C ptfarm.pl
Injection Vol. 20 µL

Gas Chromatography (GC) in Specialized Analyses of Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.nettubitak.gov.tr However, due to the low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com

Derivatization:

The primary functional groups in this compound that can be derivatized are the ureido ring and the keto group. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the ureido ring. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. sigmaaldrich.com

The keto group in the hexyl chain can also be derivatized. For instance, it can be converted to an oxime by reacting with hydroxylamine (B1172632) hydrochloride, followed by silylation of the resulting hydroxyl group. This two-step derivatization would yield a volatile derivative that can be readily analyzed by GC.

GC-MS Analysis:

The derivatized this compound can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the derivative from other components in the sample, and the mass spectrometer provides structural information for identification. The fragmentation pattern of the derivative in the mass spectrometer would be characteristic and could be used for confirmation. A study on the GC analysis of a metabolite containing a hydroxyhexyl group, 1-(5'-hydroxyhexyl)-3,7-dimethylxanthine, utilized trifluoroacetyl derivatization to enable GC analysis with a nitrogen-selective detector. tubitak.gov.tr This demonstrates the feasibility of using derivatization for GC analysis of compounds with similar side chains.

Table 2: Potential GC Derivatization Strategies for this compound

Derivatization ReagentTarget Functional GroupResulting Derivative
BSTFA or MSTFA Ureido Ring (N-H)Trimethylsilyl (TMS) derivative
Hydroxylamine/BSTFA Keto Group (C=O)Oxime-TMS derivative

Mass Spectrometry (MS) for Structural Characterization and Trace Detection

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for analyzing complex mixtures and identifying trace-level impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. libretexts.org In ESI-MS, the analyte is ionized directly from a solution, typically producing protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+). libretexts.org This allows for the accurate determination of the molecular weight of the compound.

For this compound (C16H26N2O3S), the expected monoisotopic mass is approximately 326.17 g/mol . In positive ion mode ESI-MS, a prominent peak at m/z 327.17 corresponding to the [M+H]+ ion would be expected. The high resolution and accuracy of modern mass spectrometers enable the confirmation of the elemental composition of the ion. The principles of ESI-MS are applicable to the analysis of biotin and its derivatives, facilitating their detection in various matrices. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. longdom.org In an MS/MS experiment, the [M+H]+ ion of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for its unambiguous identification.

Based on the fragmentation patterns of other biotin derivatives, the fragmentation of this compound would likely involve cleavages at the ureido ring, the thiophane ring, and along the oxohexyl side chain. nih.govnih.govresearchgate.net Common losses would include water (H2O), ammonia (B1221849) (NH3), and carbon monoxide (CO) from the biotin core. The side chain could undergo characteristic cleavages, such as alpha-cleavage adjacent to the keto group. A systematic study of the fragmentation of biotinylated peptides has shown characteristic signature fragment ions that aid in their identification. nih.gov

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound ([M+H]+ at m/z 327.17)

Fragment Ion (m/z)Proposed Structure/Loss
309.16[M+H - H₂O]⁺
299.18[M+H - CO]⁺
282.15[M+H - H₂O - NH₃]⁺
227.10Cleavage of the oxohexyl side chain
113.06Fragment corresponding to the oxohexyl moiety

Note: The m/z values are predicted and may vary slightly in an actual experiment.

Spectroscopic Characterization for Molecular Elucidation

The definitive identification and structural elucidation of this compound, a key biotin impurity and metabolite, relies on a suite of spectroscopic techniques. These analytical methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can achieve a comprehensive characterization of the compound. clearsynth.comaxios-research.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information, allowing for the complete assignment of the molecule's carbon skeleton and attached protons.

Detailed ¹H NMR analysis reveals the chemical environment of each proton. The spectra for biotin derivatives typically show characteristic signals for the two N-H protons of the ureido ring as broad singlets. researchgate.net The protons within the fused ring system (thieno[3,4-d]imidazol-2-one) appear as a series of multiplets at distinct chemical shifts. For the 5-oxohexyl side chain, the terminal methyl group would present as a singlet, while the methylene (B1212753) groups adjacent to the ketone and the nitrogen atom would show characteristic triplet or multiplet patterns.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would clearly show the carbonyl carbon of the ketone group in the side chain, typically in the range of δ 200-210 ppm, distinguishing it from the ureido carbonyl carbon which appears around δ 163 ppm. Other signals would correspond to the carbons in the thiophene (B33073) ring, the ureido ring, and the aliphatic chain.

Table 1. Predicted ¹H and ¹³C NMR Spectral Data for this compound.
Atom TypeAssignmentPredicted ¹H Chemical Shift (δ ppm)Predicted ¹³C Chemical Shift (δ ppm)
CarbonylUreido C=O-~163
CarbonylKetone C=O (C5' of hexyl)-~209
Ureido RingN-H~6.4 (br. s)-
Thiophene RingCH~4.1-4.4 (m)~61
Thiophene RingCH~3.1-3.2 (m)~56
Thiophene RingCH₂~2.8-2.9 (m)~40
Hexyl ChainN-CH₂ (C1')~3.1 (t)~39
Hexyl ChainCH₂ (C2')~1.6-1.7 (m)~28
Hexyl ChainCH₂ (C3')~1.5-1.6 (m)~26
Hexyl ChainCH₂-C=O (C4')~2.4 (t)~43
Hexyl ChainCH₃ (C6')~2.1 (s)~30

Note: Predicted values are based on spectral data for biotin and similar derivatives. Actual experimental values may vary based on solvent and instrument conditions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The resulting spectrum provides a molecular "fingerprint."

The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent, strong band corresponding to the C=O stretching of the cyclic ureido group would be observed around 1700-1710 cm⁻¹. researchgate.netnih.gov Crucially, a second distinct carbonyl absorption, attributed to the ketone group on the hexyl side chain, would appear at a slightly higher frequency, typically around 1715-1720 cm⁻¹. rsc.org The N-H stretching vibrations of the ureido amide groups are expected to produce a broad band in the region of 3200-3400 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the aliphatic methylene and methyl groups in the side chain and ring system would be visible around 2850-2960 cm⁻¹. researchgate.netresearchgate.net

Table 2. Characteristic Infrared Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchUreido Amide3200 - 3400Medium-Broad
C-H StretchAliphatic CH₂, CH₃2850 - 2960Medium-Strong
C=O StretchKetone1715 - 1720Strong
C=O StretchCyclic Ureido1700 - 1710Strong
N-H BendAmide II~1560Medium

Note: Frequencies are based on established IR correlation tables and data from biotin and related ketone-containing compounds. researchgate.netnih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore-Linked Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The core structure of this compound, like biotin itself, lacks a significant chromophore—a part of the molecule that absorbs light in the 200-800 nm range. nist.gov Therefore, direct analysis of this compound by UV-Vis spectroscopy is generally not feasible for quantification or detailed characterization.

However, this technique becomes exceptionally useful for analyzing derivatives of this compound that have been intentionally conjugated to a chromophoric or fluorophoric label. The ketone functional group on the 5-oxohexyl side chain provides a reactive handle for such modifications. For instance, the compound can be reacted with a dye containing a hydrazide or aminooxy group to form a hydrazone or oxime, respectively, which often possesses strong UV-Vis absorbance properties. rsc.org

Roles and Implications of 5 Oxohexyl Biotin in Biochemical and Molecular Research

5-Oxohexyl Biotin (B1667282) as an Analytical Reference Standard

As a well-characterized chemical compound, 5-Oxohexyl Biotin serves as a crucial tool in analytical settings, ensuring the accuracy, consistency, and quality of biotin-related products and research. axios-research.comcymitquimica.com It is often classified as a biotin impurity, which is a substance that can arise during the synthesis of D-Biotin. clearsynth.comamericanchemicalsuppliers.comguidechem.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1160188-05-5 scbt.comlgcstandards.com
Molecular Formula C11H18N2O2S cymitquimica.comscbt.com
Molecular Weight 242.34 g/mol cymitquimica.comscbt.com
IUPAC Name (3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one clearsynth.com
Synonyms Biotin Impurity H axios-research.com

In the commercial production of biotin, ensuring the purity of the final product is paramount. This compound is used as a certified reference material for this purpose. Its role in quality control (QC) is multifaceted:

Impurity Profiling: During the synthesis of biotin, various related substances can be formed as impurities. americanchemicalsuppliers.compharmaffiliates.com Analytical methods like High-Performance Liquid Chromatography (HPLC) are used to separate and quantify these impurities. This compound serves as a specific marker to identify and measure its presence in a batch of biotin.

Method Validation: Before an analytical method can be used for routine QC, it must be validated to ensure it is reliable, reproducible, and accurate. This compound is employed in this process, known as Analytical Method Validation (AMV), to confirm that the method can effectively detect and quantify it at relevant levels. clearsynth.comsynzeal.com This is a critical step for pharmaceutical manufacturers seeking regulatory approval, such as from an Abbreviated New Drug Application (ANDA). clearsynth.comsynzeal.com

Release Testing: For a batch of biotin to be approved for sale or further use, it must meet predefined purity specifications. Laboratories use this compound as a standard to calibrate their instruments and accurately quantify any corresponding impurity in the final product, ensuring it does not exceed the acceptable threshold.

Traceability in measurement means that a result can be related to a reference through a documented, unbroken chain of calibrations. In both pharmaceutical and academic research, using traceable standards is essential for ensuring that data is comparable and reproducible across different laboratories and over time. eurisotop.com

This compound functions as a traceability standard by providing a stable, highly purified, and well-characterized point of reference. axios-research.comcymitquimica.com When researchers in different locations use the same lot of a reference standard for their assays, they can be more confident that their results are comparable. This is particularly important in:

Pharmaceutical Development: When developing new drugs or formulations involving biotin, consistent analysis is key. Using this compound as a standard ensures that quality control tests performed at different stages of development or at different manufacturing sites are consistent. axios-research.com

Its Significance in Quality Control and Method Validation in Biotin Production

Hypothetical and Potential Roles in Biotin Metabolic and Catabolic Research

Beyond its established use as an analytical standard, the chemical structure of this compound makes it a candidate for investigating the complex pathways of biotin metabolism. Biotin is an essential coenzyme for carboxylase enzymes, which are critical for the metabolism of fats, carbohydrates, and amino acids. wikipedia.orgnih.govnih.gov The pathways that break down and recycle biotin are vital for maintaining biotin homeostasis. researchgate.netnih.govnih.gov

The catabolism of biotin primarily involves the beta-oxidation of its valeric acid side chain, leading to shorter-chain metabolites. While the primary intermediates of this pathway are well-documented, the existence of alternative or minor degradation pathways is an area of ongoing research.

The 5-oxo group on the hexyl side chain of this compound represents an oxidized state. This compound could be used in research to explore whether such oxo-derivatives are formed in biological systems. For instance, researchers could introduce this compound to cellular or microbial models to see if it can be further metabolized along the biotin catabolic pathway. It could also be used as a standard to search for the presence of endogenous oxo-derivatives in tissues or fluids under specific metabolic conditions, potentially revealing novel catabolic intermediates or degradation byproducts. clearsynth.com

The ketone group at the 5-position of the hexyl chain is a potential substrate for various enzymes, particularly oxidoreductases. researchgate.net Research could focus on identifying enzymes from microorganisms, plants, or mammals that can act on this moiety. Such studies could involve:

Enzyme Screening: Incubating this compound with cell extracts or purified enzymes to screen for catalytic activity, such as the reduction of the ketone to a hydroxyl group or other transformations. whiterose.ac.uk

Biocatalysis Research: Identifying enzymes that can modify the 5-oxohexyl group could lead to new biocatalytic methods for synthesizing novel biotin derivatives for research or industrial applications. researchgate.netumich.edu

This line of inquiry could expand the known landscape of enzymes involved in modifying biotin-like structures.

Biotin homeostasis is tightly regulated by proteins responsible for its uptake, transport, and recycling. nih.govmdpi.com Key proteins include the sodium-dependent multivitamin transporter (SMVT), which absorbs biotin in the intestine, and the enzyme biotinidase, which recycles biotin by cleaving it from proteins. nih.govmdpi.com

As a structural analog of biotin, this compound could serve as a valuable research tool to probe these systems. Hypothetical applications include:

Competitive Binding Assays: Researchers could use this compound in competitive experiments to investigate the substrate specificity of the SMVT transporter. By testing its ability to compete with biotin for uptake, scientists can better understand the structural requirements for transporter binding.

Enzyme Inhibition Studies: It could be tested as a potential inhibitor of biotinidase or holocarboxylase synthetase (the enzyme that attaches biotin to carboxylases). mdpi.com Such studies would provide insight into the active sites of these enzymes and could help in the design of specific modulators.

By studying how this compound interacts with the key components of biotin regulation, researchers could gain a deeper understanding of how biotin levels are maintained in health and dysregulated in disease. nih.gov

Table 2: Key Enzymes and Transporters in Biotin Homeostasis

Protein Function Potential Research Application with this compound
Sodium-Dependent Multivitamin Transporter (SMVT) Mediates the intestinal absorption of biotin. nih.govmdpi.com Competitive binding assays to probe transporter specificity.
Biotinidase (BTD) Recycles biotin by cleaving it from biocytin (B1667093) and biotinylated peptides. nih.gov Substrate or inhibitor studies to characterize enzyme activity.
Holocarboxylase Synthetase (HCS) Covalently attaches biotin to carboxylases, activating them. researchgate.netmdpi.com Investigating it as a potential substrate or inhibitor to understand enzyme-ligand interactions.
Carboxylases (e.g., PCC, MCC, PC) Biotin-dependent enzymes crucial for fatty acid, amino acid, and glucose metabolism. nih.gov Studying how a modified biotin structure affects carboxylase activity.

Exploration of Enzymatic Transformations Potentially Involving the 5-Oxohexyl Moiety

Design and Application of this compound-Derived Probes and Research Tools

The unique chemical structure of this compound, featuring a terminal keto group, has positioned it as a valuable building block in the design of sophisticated probes and tools for biochemical and molecular research. This section explores the diverse applications stemming from the strategic use of its keto functionality and the inherent high-affinity biotin-avidin/streptavidin interaction.

Leveraging the Keto Group for Bioorthogonal Labeling Strategies in Cellular and Molecular Systems

The keto group of this compound serves as a key functional handle for bioorthogonal labeling, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This strategy typically involves a two-step process: first, the incorporation of the keto group (the chemical reporter) into a biomolecule, and second, the reaction of this reporter with a probe carrying a complementary functional group. wikipedia.org

The primary reaction utilized for the keto group is its condensation with hydrazide or aminooxy-containing molecules. nih.govnih.gov This reaction forms a stable hydrazone or oxime bond, respectively. nih.govbiotium.combiotium.com While aldehydes and ketones are not entirely absent from biological systems, the reaction with hydrazides and aminooxy compounds can be performed with high selectivity under controlled conditions. nih.govpnas.org

Key aspects of this bioorthogonal strategy include:

Reaction Specificity: The reaction between a ketone and a hydrazide or aminooxy group is highly specific, allowing for the selective labeling of the target molecule even within the complex environment of a cell. pnas.orgmdpi.com

Stable Linkage: The resulting hydrazone and, particularly, oxime linkages are stable under physiological conditions. nih.govbiotium.com The hydrazone bond can be further stabilized by reduction. interchim.fr

Versatility: This labeling strategy is versatile, enabling the attachment of various tags, such as fluorophores or biotin itself (via a hydrazide derivative), to ketone-containing molecules. pnas.orgmdpi.com

Historically, the introduction of ketones into biomolecules, followed by their reaction with tagged hydrazides, was a foundational step in the development of bioorthogonal chemistry. mdpi.com These early examples demonstrated the feasibility of selectively labeling proteins and cell surface glycans. mdpi.comnews-medical.net While newer bioorthogonal reactions like click chemistry have emerged, the ketone-hydrazide ligation remains a valuable tool, particularly for specific applications. mdpi.comnews-medical.net

Development of Activity-Based Probes (ABPs) and Affinity Reagents Incorporating this compound Linkers

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that employs activity-based probes (ABPs) to target and label the active forms of enzymes within complex biological samples. rsc.orgnih.gov ABPs typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. rsc.orgcreative-biolabs.com

This compound can be incorporated into the linker and reporter tag portion of ABPs. While the keto group itself is not the reactive "warhead" in this context, the entire this compound moiety can be attached to a warhead designed to target a specific enzyme class. The biotin component then serves as the reporter tag, facilitating the purification and identification of labeled proteins. nih.gov

The development of such probes involves:

Probe Design: Synthesizing a molecule that combines a specific enzyme inhibitor (the warhead) with this compound. The linker region is crucial for ensuring that the biotin tag does not interfere with the warhead's ability to bind to the target enzyme. rsc.org

Labeling and Enrichment: After incubating the ABP with a biological sample (like a cell lysate), the biotinylated proteins are captured using streptavidin-coated beads. nih.gov

Identification: The captured proteins can then be identified by techniques such as mass spectrometry. nih.govnih.gov

This approach allows researchers to profile the activity of entire enzyme families and identify changes in activity associated with different physiological or pathological states. mdpi.com The use of biotin as a tag is advantageous due to the extremely strong and specific interaction between biotin and streptavidin, which allows for efficient enrichment of labeled proteins even from complex mixtures. interchim.frthermofisher.com

Table 1: Components of a Typical Activity-Based Probe (ABP)
ComponentFunctionExample in a this compound-based Probe
Reactive Group (Warhead)Covalently binds to the active site of a target enzyme. rsc.orgA specific inhibitor for a class of enzymes (e.g., a serine hydrolase inhibitor).
LinkerConnects the warhead to the reporter tag, providing spatial separation. rsc.orgThe hexyl chain of this compound.
Reporter TagEnables detection and enrichment of the labeled protein. creative-biolabs.comThe biotin moiety of this compound.

Applications in Protein-Ligand Interaction Studies within Avidin (B1170675)/Streptavidin Systems

The interaction between biotin and avidin (from egg white) or streptavidin (from Streptomyces avidinii) is one of the strongest known non-covalent biological interactions. thermofisher.comjcu.edu This robust interaction forms the basis of numerous detection and purification systems in molecular biology. thermofisher.comweizmann.ac.il this compound, as a derivative of biotin, is extensively used in these systems to study protein-ligand interactions.

Common applications include:

Affinity Purification: Biotinylated molecules, created using this compound, can be used as "bait" to capture interacting proteins from a cell lysate. utmb.edu The entire complex is then pulled down using streptavidin-immobilized beads. utmb.edu

Proximity-Dependent Biotinylation (BioID): In this technique, a protein of interest is fused to a promiscuous biotin ligase. nih.gov When supplied with biotin, this enzyme biotinylates nearby proteins, which can then be captured and identified. utmb.edunih.gov While not directly using this compound as the probe, this method relies on the fundamental principles of biotin-streptavidin binding for downstream analysis.

Electrophoretic Mobility Shift Assays (EMSA): To study protein-DNA interactions, a DNA probe can be labeled with biotin. thermofisher.com The binding of a protein to this probe results in a slower migration through a gel, and this shift can be detected using a streptavidin-conjugate. thermofisher.comthermofisher.com

Microplate Capture Assays: Biotinylated probes can be immobilized on streptavidin-coated microplates to capture and quantify specific binding proteins from a sample. thermofisher.com

The strength and specificity of the biotin-streptavidin interaction allow for stringent washing conditions, which helps to reduce non-specific binding and identify even weak or transient interactions. utmb.edu

Table 2: Comparison of Techniques Utilizing Biotin-Streptavidin Interaction
TechniquePrincipleInformation Gained
Affinity PurificationA biotinylated "bait" molecule captures its binding partners from a complex mixture. utmb.eduIdentifies proteins that form stable complexes with the bait molecule. utmb.edu
Proximity-Dependent Biotinylation (BioID)A promiscuous biotin ligase fused to a protein of interest biotinylates proximal proteins. nih.govIdentifies proteins in close proximity to the protein of interest, including transient interactors. utmb.edu
Electrophoretic Mobility Shift Assay (EMSA)Detects a shift in the migration of a biotinylated DNA or RNA probe upon protein binding. thermofisher.comConfirms protein-nucleic acid interactions and allows for analysis of binding affinity. thermofisher.com

Utility in Molecular Imaging Probe Development for Research Models

Molecular imaging enables the visualization of biochemical processes in living organisms. jpatholtm.org Probes for molecular imaging typically consist of a targeting component and a signaling component. jpatholtm.org this compound can be incorporated into the design of such probes, where the biotin serves as a targeting moiety for pre-targeted applications or the keto group allows for the attachment of a signaling agent.

The development of these probes involves:

Keto-Reactive Labeling: The keto group of this compound can be reacted with a hydrazide or aminooxy-functionalized imaging agent, such as a fluorescent dye or a radioactive tracer. pnas.org This creates a biotinylated imaging probe.

Pre-targeting Strategies: In one approach, a molecule that targets a specific tissue or cell type is first administered. This targeting molecule is also designed to be recognized by streptavidin. Subsequently, a biotinylated imaging agent is administered, which then binds to the streptavidin at the target site. This can enhance the signal-to-noise ratio.

Direct Targeting: Biotin itself can be used as a targeting ligand for cells that overexpress biotin receptors, which is a characteristic of some cancer cells. rsc.org A probe consisting of this compound linked to an imaging agent could potentially be used to visualize these cells. rsc.org

For example, a fluorescent probe for detecting hydrogen sulfide (B99878) in cancer cells has been developed by incorporating a biotin moiety for tumor-targeting. rsc.org Similarly, biotinylated derivatives of ligands for specific receptors, like the human 5-HT(6) receptor, have been synthesized to enable direct observation of the receptor in cells. nih.gov

Exploration in Targeted Delivery Systems for Research Models

The principles used in developing imaging probes can be extended to create targeted delivery systems for therapeutic or research agents. The goal is to deliver a payload (e.g., a drug, a toxin, or a specific molecule for study) to a particular cell type or tissue.

The role of this compound in these systems includes:

Biotin as a Targeting Ligand: The high affinity of biotin for its receptors, which are often overexpressed on the surface of cancer cells, makes it an attractive ligand for targeted drug delivery. rsc.org By conjugating a therapeutic agent to biotin, it is possible to increase its uptake by tumor cells through receptor-mediated endocytosis. rsc.org

Linker Chemistry: this compound can serve as a component of the linker that connects the targeting moiety to the payload. The keto group provides a convenient point of attachment for the payload via hydrazone or oxime ligation.

Bacterial Cell Uptake Studies: Biotin and its derivatives can be used to study uptake mechanisms in bacteria. By linking a molecule of interest to biotin, researchers can investigate how it is transported into bacterial cells.

For instance, DSPE-PEG-Biotin, a phospholipid-polyethylene glycol conjugate containing biotin, is used in the formulation of liposomes for precision drug delivery. medchemexpress.com This demonstrates the utility of incorporating biotin into larger delivery vehicles to facilitate targeted uptake.

Advanced Research Perspectives and Future Directions for 5 Oxohexyl Biotin

Computational Chemistry and Molecular Modeling of 5-Oxohexyl Biotin (B1667282)

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level, offering insights that complement experimental data. openaccessjournals.com For 5-Oxohexyl Biotin, computational approaches can illuminate how its structural modifications influence its interactions with biological targets.

Researchers can use MD simulations to:

Analyze Conformational Flexibility: Track the rotational freedom and preferred orientations of the 5-oxohexyl side chain compared to the valeric acid chain of natural biotin.

Probe Binding Stability: Simulate the unbinding process of this compound from streptavidin's binding pocket to assess the strength and nature of the interaction. uni-muenchen.de Steered molecular dynamics (SMD) simulations, for instance, can calculate the force required to rupture the complex, revealing how the 5-oxo group alters mechanical stability. uni-muenchen.de

Investigate Water-Mediated Interactions: Examine the role of water molecules in the binding interface, as they can form crucial hydrogen bond networks that contribute significantly to the stability of the protein-ligand complex. mpg.de

These simulations can provide a deeper understanding of the structural consequences of modifying biotin's side chain, guiding the design of new biotin derivatives with tailored properties. gd.gov.cn

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. rug.nl Docking studies are essential for visualizing how this compound fits into the binding sites of proteins.

Key applications include:

Predicting Binding Poses: Determining the most likely three-dimensional arrangement of this compound within the well-characterized binding pocket of streptavidin or avidin (B1170675). researchgate.netnih.gov This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues.

Evaluating Binding to Other Proteins: Assessing the potential for this compound to bind to other biotin-dependent enzymes, such as biotin protein ligase (BirA), carboxylases, or holocarboxylase synthetase. rug.nlnih.gov Docking can help identify whether the modified side chain sterically hinders or forms new, favorable interactions within these active sites.

A qualitative molecular docking study, similar to those performed for other biotin derivatives, could suggest which amino acid residues are in close proximity to the sulfonyl azide (B81097) group and could act as potential interaction partners. rug.nl

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netroyalsocietypublishing.org These methods offer profound insights into the chemical properties of this compound that are not accessible through classical methods like MD or docking.

QC calculations can be employed to:

Analyze Electronic Structure: Determine the charge distribution across the this compound molecule, revealing the electronic influence of the ketone group on the ureido ring, which is the reaction site for CO2 binding in biotin's cofactor function. gd.gov.cn

Calculate Interaction Energies: Quantify the strength of non-covalent interactions (e.g., hydrogen bonds, dispersion forces) between this compound and amino acid residues in a protein's binding pocket with high accuracy. acs.org

Elucidate Reaction Mechanisms: Model potential chemical reactions involving the 5-oxo group, providing a mechanistic understanding of its stability and reactivity in different biochemical environments.

Table 1: Computational Approaches for this compound Research

Computational Method Research Application Potential Insights
Molecular Dynamics (MD) Simulation Analyze conformational dynamics and binding stability with proteins like streptavidin. Reveals flexibility of the oxohexyl chain and its impact on binding affinity and unbinding pathways. uiuc.eduuni-muenchen.de
Molecular Docking Predict binding orientation within the active sites of biotin-binding proteins and enzymes. Identifies key interactions and evaluates potential for binding to targets beyond streptavidin, such as carboxylases. rug.nlresearchgate.net
Quantum Chemistry (e.g., DFT) Investigate electronic properties, reactivity, and interaction energies. Elucidates the electronic effect of the 5-oxo group and provides mechanistic details of binding and potential reactions. gd.gov.cnresearchgate.net

Docking Studies with Enzymes or Biotin-Binding Proteins

Integration into High-Throughput Screening Platforms for Novel Ligand Discovery

High-throughput screening (HTS) enables the rapid testing of thousands to millions of chemical compounds to identify those with a specific biological activity. rsc.org The robust and highly specific interaction between biotin and streptavidin is a cornerstone of many HTS and affinity-based screening methodologies. biorxiv.orgthermofisher.com

This compound can be integrated into HTS platforms in several ways:

Immobilized Bait for Affinity Screening: this compound can be attached to a solid support, such as magnetic beads or microplate wells, via the streptavidin-biotin interaction. neb.comembopress.org This immobilized derivative can then be used as a "bait" to screen large compound libraries for molecules that specifically bind to or modify the 5-oxohexyl moiety.

Tool for Enzyme Discovery: Such a platform could be used to discover novel enzymes, such as reductases or transaminases, that act on the ketone functionality of the side chain. neb.com

Development of Competitive Assays: A fluorescently-labeled ligand that binds to the 5-oxohexyl group could be developed. In an HTS format, compounds from a library could be screened for their ability to displace the fluorescent probe, identifying new binders.

The use of biotinylated molecules in HTS is a well-established technique for identifying new enzymes and assigning gene functions from genomic libraries. neb.com

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 5-Oxohexyl Biotin in academic research?

Methodological Answer:
Synthesis of this compound (CAS 1160188-05-5) requires precise documentation of reaction conditions, including solvent systems, catalysts, and purification steps (e.g., column chromatography). Characterization should involve:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H, 13C^{13}C, and DEPT spectra to confirm backbone structure and functional groups .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection at 210–220 nm to verify purity (>95%) .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring accurate m/z ratios .
    For reproducibility, report all synthetic yields, retention times, and spectral data in supplementary materials .

Basic: Which analytical techniques are recommended for verifying the purity of this compound?

Methodological Answer:
Purity validation should combine:

Technique Parameters Acceptance Criteria
HPLC Column: C18; Mobile phase: Acetonitrile/Water (gradient); Flow rate: 1 mL/minSingle peak with >95% area
TLC Silica gel plate; Eluent: Ethyl acetate/hexane (1:1)Single spot (Rf ~0.5)
Melting Point Capillary methodSharp range (±2°C of literature value)
Discrepancies in purity require re-purification or alternative solvents .

Advanced: How can researchers mitigate endogenous biotin interference when using this compound in immunohistochemistry assays?

Methodological Answer:
Endogenous biotin in tissues (e.g., liver, kidney) binds streptavidin probes, causing false positives. Mitigation strategies:

  • Pre-blocking: Use avidin/biotin blocking kits (e.g., Endogenous Avidin/Biotin Blocking Kit) before primary antibody incubation .
  • Alternative Detection Systems: Replace streptavidin-HRP with polymer-based kits (e.g., SuperPicTure™), which avoid biotin-streptavidin interactions .
  • HIER Optimization: Adjust Heat-Induced Epitope Retrieval (HIER) parameters (pH 6–9, 95–100°C) to minimize biotin unmasking in paraffin-embedded tissues .
    Validate protocols with negative controls (omitting primary antibody) .

Advanced: What strategies are effective for resolving contradictions in data from biotinylation efficiency studies involving this compound?

Methodological Answer:
Contradictions in biotinylation efficiency (e.g., variable binding kinetics) may arise from:

  • Steric Hindrance: Optimize spacer arm length (5-Oxohexyl’s 6-carbon chain) to balance accessibility and stability .
  • Quantitative Analysis: Use competitive ELISA with free biotin (0.1–10 µM) to measure streptavidin binding affinity (reported as IC50_{50}) .
  • Batch Variability: Characterize each synthesis batch via LC-MS to confirm consistent linker conjugation .
    Report statistical variability (e.g., CV% <15%) and use triplicate assays .

Basic: What are the critical parameters to document when reporting experimental procedures involving this compound to ensure reproducibility?

Methodological Answer:
Key parameters include:

  • Synthesis: Catalyst concentration, reaction time/temperature, and purification method .
  • Characterization: NMR chemical shifts, HPLC retention times, and MS spectra .
  • Biological Assays: Probe concentration (µM), incubation time, and blocking conditions .
    Store data in standardized formats (e.g., JCAMP-DX for spectra) and deposit raw datasets in repositories .

Advanced: How should researchers design dose-response experiments to assess the binding affinity of this compound-conjugated probes?

Methodological Answer:

  • Dose Range: Test 0.1–100 µM of this compound in buffer (pH 7.4) to capture saturation kinetics .
  • Controls: Include unconjugated biotin (positive control) and non-biotinylated probes (negative control) .
  • Data Normalization: Express binding as % signal relative to maximum streptavidin-HRP activity.
  • Statistical Models: Fit data to Hill-Langmuir equations for Kd_d calculation .

Advanced: What methodological considerations are essential when integrating this compound into metabolomic studies using HPLC-MS platforms?

Methodological Answer:

  • Sample Preparation: Use methanol/water (80:20) for metabolite extraction to preserve biotin stability .
  • LC Conditions: HILIC columns with 0.1% formic acid enhance retention of polar biotin derivatives .
  • Quantification: Employ isotope-labeled biotin (e.g., D8_8-biotin) as an internal standard .
  • Data Analysis: Use software (e.g., XCMS) for peak alignment and pathway mapping .

Basic: What are the key spectral markers (NMR, IR) used to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR:
    • 1H^1H: δ 4.3–4.5 ppm (m, hexyl linker protons), δ 6.8 ppm (s, thiophane ring) .
    • 13C^{13}C: 170–175 ppm (carbonyl carbons) .
  • IR: Strong absorption at 1650–1750 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H) .

Advanced: How can systematic reviews be structured to evaluate the applications of this compound across diverse biochemical assays?

Methodological Answer:
Follow scoping review frameworks :

Search Strategy: Use keywords (e.g., "this compound," "biotinylation efficiency") across PubMed, Scopus, and Web of Science.

Inclusion Criteria: Focus on peer-reviewed studies with experimental validation .

Data Extraction: Tabulate assay types (e.g., ELISA, IHC), linker performance, and limitations.

Consultation: Engage biotinylation experts to contextualize findings .

Advanced: What statistical approaches are recommended for analyzing variability in biotin-streptavidin binding assays employing this compound?

Methodological Answer:

  • ANOVA: Compare inter-assay variability across experimental replicates .
  • Bland-Altman Plots: Assess agreement between HPLC-MS and ELISA quantification .
  • Power Analysis: Determine sample size (n ≥ 6) to detect 20% differences with 80% confidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.